N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide
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Overview
Description
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities. The tetrahydroquinoline moiety in this compound is known for its potential therapeutic applications, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide typically involves the following steps:
Formation of 5,6,7,8-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.
Acetylation: The tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
- N-(5,6,7,8-tetrahydroquinolin-8-yl)thiourea
- N-(5,6,7,8-tetrahydroquinolin-8-yl)urea
Uniqueness
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is unique due to its specific acetyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
UQIDJMAPFDKIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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